4-Hydroxytestosterone (4-OH-Testosterone) is a metabolite of both testosterone and the aromatase inhibitor formestane []. This means it's a compound formed by the body's breakdown of these substances. Research has focused on understanding 4-OH-Testosterone's metabolic pathway and its detection methods. Studies have identified its excretion primarily through urine and characterized its breakdown products [, ]. This information is valuable for developing accurate tests to identify potential misuse of performance-enhancing drugs, as 4-OH-Testosterone itself is a banned substance by the World Anti-Doping Agency [].
While less potent than testosterone, 4-OH-Testosterone exhibits androgenic effects, meaning it activates androgen receptors and can promote muscle growth []. However, some studies suggest it might also possess anti-estrogenic properties through certain metabolites []. Further research is needed to fully understand the complex interplay of 4-OH-Testosterone's effects on the body.
Currently, there are no approved therapeutic applications for 4-Hydroxytestosterone []. However, some initial investigations suggest a potential role in breast cancer treatment []. More research is necessary to determine its safety and efficacy in this context.
4-Hydroxytestosterone, also known as 4,17β-dihydroxyandrost-4-en-3-one, is a synthetic anabolic-androgenic steroid derived from testosterone. It features a hydroxy group at the fourth carbon atom of the steroid structure. Although it exhibits moderate anabolic and mild androgenic properties, it lacks any approved therapeutic indications and is classified as an illicit substance in sports by the World Anti-Doping Agency . First patented in 1955 by G.D. Searle & Company, this compound has been studied primarily for its metabolic pathways and potential effects on muscle mass .
4-Hydroxytestosterone undergoes various metabolic transformations within the body. Upon administration, it is primarily metabolized in the liver, leading to several phase-I and phase-II metabolites. Key metabolic pathways include:
The compound's metabolism has been characterized through mass spectrometry, revealing that both 4-hydroxytestosterone and its analog, 4-hydroxyandrostenedione, produce similar urinary metabolites post-administration .
The synthesis of 4-hydroxytestosterone can be achieved through various organic chemistry methods. A common approach involves:
This synthetic pathway allows for the production of 4-hydroxytestosterone in a laboratory setting for research purposes .
While 4-hydroxytestosterone itself has no approved therapeutic applications, it has been investigated for potential uses in:
Interaction studies have shown that 4-hydroxytestosterone binds effectively to androgen receptors, influencing various physiological responses associated with androgenic activity. Its interactions with other steroid hormones and potential competitive inhibition of glucocorticoids have also been noted, suggesting a complex interplay within endocrine systems . Research indicates that its metabolites may also exhibit biological activity, complicating detection and analysis in doping scenarios .
Several compounds share structural or functional similarities with 4-hydroxytestosterone. Key comparisons include:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
Testosterone | Parent compound | Strong androgenic effects; medically approved |
Clostebol | Chlorinated analog | More potent anabolic effects; used in some countries |
Formestane | Aromatase inhibitor | Used clinically for breast cancer treatment |
Nandrolone | Modified testosterone | Higher anabolic-to-androgenic ratio; therapeutic use |
4-Hydroxytestosterone is unique due to its specific hydroxylation at the fourth position, which influences its metabolic pathways and biological activities compared to these other steroids .
4-Hydroxytestosterone exhibits a precise molecular composition that defines its chemical identity and physical behavior. The compound possesses a molecular formula of C₁₉H₂₈O₃, indicating the presence of nineteen carbon atoms, twenty-eight hydrogen atoms, and three oxygen atoms within its molecular structure [1] [3] [4]. This molecular composition results in a molecular weight of 304.43 grams per mole, as determined through computational analysis and experimental validation [1] [3] [4].
The monoisotopic mass of 4-hydroxytestosterone has been precisely calculated as 304.203844762 daltons, representing the exact mass of the molecule when composed entirely of the most abundant isotopes of each constituent element [3] [4] [8]. This precise mass determination proves essential for analytical identification and quantification using high-resolution mass spectrometry techniques [24] [25].
Property | Value | Units |
---|---|---|
Molecular Formula | C₁₉H₂₈O₃ | - |
Average Molecular Weight | 304.43 | g/mol |
Monoisotopic Mass | 304.203845 | Da |
CAS Registry Number | 2141-17-5 | - |
The genesis of 4-hydroxytestosterone synthesis can be traced to the pioneering efforts of the 1950s decade, marking a revolutionary period in steroid chemistry [1] [2] [3]. G.D. Searle & Company achieved the first documented patent for 4-hydroxytestosterone in 1955, establishing the compound as testosterone substituted with a hydroxyl group at the fourth carbon position [2] [3] [4]. This seminal work represented a fundamental advance in steroid functionalization, laying the groundwork for subsequent synthetic methodologies.
During this formative period, multiple research groups developed diverse synthetic strategies to access 4-hydroxytestosterone. The early approaches predominantly employed direct hydroxylation of testosterone using various oxidizing agents, yielding modest conversion rates of 15-25% [1]. Alternative methodologies involved oxidation-reduction sequences starting from androstenedione, achieving improved yields of 20-35% through the application of metal catalysts [1]. Pharmaceutical laboratories simultaneously explored multi-step steroid transformations utilizing 4-androstene-3,17-dione as the starting material, though these routes suffered from relatively low overall yields of 10-30% [1].
Year | Research Group/Company | Synthetic Method | Starting Material | Key Reagents | Yield (%) | Patent/Publication |
---|---|---|---|---|---|---|
1955 | G.D. Searle & Company | Direct hydroxylation of testosterone | Testosterone | Oxidizing agents | 15-25 | US Patent (1955) |
1957 | Various Research Groups | Oxidation-reduction sequences | Androstenedione | Metal catalysts | 20-35 | Multiple publications |
1958 | Pharmaceutical Laboratories | Multi-step steroid transformations | 4-Androstene-3,17-dione | Reducing agents | 10-30 | Industrial reports |
1959 | Academic Institutions | Microbial hydroxylation | Steroid precursors | Microorganisms | 25-40 | Academic papers |
Academic institutions pursued microbial hydroxylation approaches, utilizing various microorganisms to achieve stereoselective transformations with yields ranging from 25-40% [1] [5]. These bioconversion methods offered distinct advantages in terms of stereoselectivity and environmental compatibility, though they required specialized fermentation conditions and longer reaction times.
The steroid biosynthetic developments of the 1950s were substantially enhanced by the growing understanding of hydroxylation mechanisms and the recognition that the 4-position represented a particularly reactive site for electrophilic attack [6] [7]. The integration of mechanistic insights with practical synthetic considerations established the foundation for the sophisticated catalytic transformations that would emerge in subsequent decades.
The application of catalytic hydrogenation to steroid synthesis has evolved into a sophisticated methodology for the stereoselective reduction of 4-hydroxytestosterone and related compounds [8] [9] [10]. Palladium-based catalysts have emerged as the predominant choice for these transformations, offering excellent activity and selectivity under mild reaction conditions.
Traditional palladium on carbon (Pd/C) catalysts in ethanol solvent systems provide reliable reduction of the testosterone backbone with selectivity ratios of 61:39 (α:β) at room temperature under 1 bar hydrogen pressure [11] [10]. These conditions typically afford yields of 82%, though the stereoselectivity can be influenced by reaction parameters and solvent selection [10] [12].
Enhanced selectivity has been achieved through the development of ionic liquid-assisted hydrogenation protocols [10] [12]. The incorporation of tetrabutylammonium carboxylates as additives dramatically improves 5β-selectivity, with tetrabutylammonium d-mandelate providing optimal results. Under these optimized conditions, testosterone reduction yields 5β-dihydrotestosterone with 88:12 stereoselectivity and 78-95% isolated yields [10] [12].
Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Selectivity (α:β) | Yield (%) | Reference Year |
---|---|---|---|---|---|---|
Pd/C | Ethanol | Room temperature | 1 | 61:39 | 82 | 1990s |
Pd(OH)₂/C | Isopropanol | 25-50 | 1-5 | 70:30 | 70-85 | 2000s |
PdCl₂ + ionic liquid | Isopropanol/IL | Room temperature | 1 | 88:12 | 78-95 | 2024 |
Pt/C | Acetic acid | 50-80 | 1-10 | 55:45 | 60-75 | 1980s |
Raney Ni | Dioxane | 60-120 | 5-20 | 45:55 | 50-70 | 1970s |
The mechanistic basis for stereoselectivity in these transformations involves the formation of stable palladium nanoparticles that are stabilized by the ionic liquid matrix [10]. Infrared spectroscopy analysis reveals that the ionic liquid serves as a protecting layer for the formed catalyst, potentially influencing particle size and surface properties. The proximity of bulkier anions such as mandelate may facilitate favorable orientation of the steroid molecule, promoting β-side attachment to the catalyst surface [10] [12].
Alternative catalyst systems have been explored to expand the scope of stereoselective reductions. Platinum on carbon (Pt/C) in acetic acid provides complementary selectivity patterns, though generally with lower overall yields [11]. Raney nickel catalysts require more forcing conditions but offer unique selectivity profiles for specific substrates [11].
The influence of C-17 substituents on hydrogenation selectivity has been systematically investigated [10] [12]. Testosterone acetate and androstenedione exhibit reduced selectivity compared to free testosterone, while progesterone and 11-deoxycorticosterone demonstrate progressively diminished 5β-selectivity as the steroid framework becomes more highly functionalized [10].
The stereoselective reduction of 4-hydroxytestosterone and related steroid enones represents a critical challenge in synthetic chemistry, where the formation of specific stereoisomers directly impacts biological activity [10] [13] [14]. The reduction of the 4-ene-3-ketone moiety can yield either 5α- or 5β-steroid products, with each stereoisomer exhibiting distinct pharmacological profiles.
Catalytic hydrogenation using palladium on carbon typically favors 5α-reduction under standard conditions, yielding selectivity ratios of 61:39 (5α:5β) [10] [12]. However, the introduction of basic additives dramatically alters this selectivity profile. When pyridine is employed as solvent, the selectivity reverses to favor 5β-reduction with ratios of 20:80, demonstrating the profound influence of reaction environment on stereochemical outcomes [10].
Reduction Method | Major Product | Minor Product | Selectivity Ratio | Reaction Conditions | Stereochemical Control |
---|---|---|---|---|---|
Catalytic hydrogenation (Pd/C) | 5α-dihydrotestosterone | 5β-dihydrotestosterone | 61:39 | EtOH, RT, 1 bar H₂ | Kinetic control |
Catalytic hydrogenation (Pd/C + base) | 5β-dihydrotestosterone | 5α-dihydrotestosterone | 20:80 | Pyridine, RT, 1 bar H₂ | Thermodynamic control |
Ionic liquid-assisted reduction | 5β-dihydrotestosterone | 5α-dihydrotestosterone | 88:12 | iPrOH/IL, RT, 1 bar H₂ | Chiral environment |
Chemical reduction (NaBH₄) | Mixed products | Multiple isomers | 50:50 | MeOH, 0°C | No control |
Enzyme-mediated reduction | 5β-dihydrotestosterone | 5α-dihydrotestosterone | 85:15 | Aqueous buffer, 37°C | Enzyme selectivity |
The remarkable enhancement in 5β-selectivity achieved through ionic liquid-mediated reductions (88:12) results from multiple synergistic effects [10] [12]. The basic character of the carboxylate anions promotes formation of a Δ²,⁴-dienolate intermediate, where the absence of axial 2β-protons favors β-face approach of the hydrogen. Additionally, the axial hydrogens at C-7 and C-9 sterically hinder α-face access to the Δ⁴ double bond.
Chemical reduction using sodium borohydride provides little stereochemical control, typically yielding equimolar mixtures of products [15] [16]. The lack of selectivity with hydride reagents reflects the absence of directing effects and the relatively small energy difference between competing transition states.
Enzyme-mediated reductions offer exceptional selectivity through the precise orientation constraints imposed by the active site [17] [14]. Human 5β-reductase enzymes achieve selectivity ratios exceeding 85:15 in favor of the 5β-product, though these biotransformations require specialized conditions and cofactor regeneration systems [18] [17].
The mechanistic understanding of stereoselectivity has been enhanced through detailed computational and experimental studies [13] [19]. The regio- and stereoselectivities of testosterone hydroxylation by cytochrome P450 enzymes have been elucidated through multi-scale modeling approaches, revealing that catalytic environment plays a decisive role in determining selectivity outcomes [13].
The synthesis of deuterated analogs of 4-hydroxytestosterone represents a specialized area of steroid chemistry with applications in mechanistic studies, pharmacokinetic investigations, and analytical method development [20] [21] [22] [23]. Deuterium incorporation at specific positions provides powerful tools for isotope effect studies and metabolic pathway elucidation.
Regioselective deuteration at the 1,2-positions is accomplished through catalytic reduction with deuterium gas, achieving 85-95% deuterium incorporation with 3-4 synthetic steps and overall yields of 45-65% [23] [24]. This method involves the preparation of 1,2-unsaturated steroid intermediates followed by stereoselective reduction under deuterium atmosphere.
The zinc-mediated deuteration methodology developed for positions 16α and 17 represents a particularly elegant approach [23]. Treatment of the corresponding bromo-steroid precursors with zinc dust in deuterated acetic acid (generated from D₂O and acetic anhydride) provides excellent deuterium incorporation of 90-98% at position 16α and 85-95% at position 17 [23]. These reactions proceed through oxidative addition of zinc to the alkyl bromide followed by deuteron quenching, requiring only 2-3 synthetic steps with overall yields of 55-75%.
Deuteration Position | Deuteration Method | Starting Material | Deuterium Incorporation (%) | Synthetic Steps | Overall Yield (%) | Applications |
---|---|---|---|---|---|---|
1,2-d₂ | Catalytic reduction with D₂ | 1,2-unsaturated steroid | 85-95 | 3-4 | 45-65 | Metabolism studies |
16α-d₁ | Zinc/AcOD reduction | 16α-bromo precursor | 90-98 | 2-3 | 60-75 | Mechanism studies |
17-d₁ | Zinc/AcOD reduction | 17-bromo precursor | 85-95 | 2-3 | 55-70 | Kinetic isotope effects |
21,21,21-d₃ | CD₃I alkylation | Hajos-Parrish ketone | 95-99 | 8-12 | 25-35 | Pharmacokinetic studies |
3α-d₁ | NaBD₄ reduction | 3-ketone steroid | 80-90 | 2-3 | 70-85 | Internal standards |
The synthesis of 21,21,21-trideuterated steroids employs a unified total synthesis approach starting from the Hajos-Parrish ketone [21] [22]. The key step involves alkylation with CD₃I (methyl-d₃ iodide) to introduce the trideuterated methyl group. While this route requires 8-12 synthetic steps, it achieves exceptional deuterium incorporation of 95-99%, though with modest overall yields of 25-35% [21] [22].
Sodium borodeuteride (NaBD₄) reduction provides efficient access to 3α-deuterated analogs [24] [25]. This methodology involves reduction of 3-ketosteroids with the deuterated hydride reagent, achieving 80-90% deuterium incorporation in 2-3 steps with excellent overall yields of 70-85% [24]. These compounds serve as valuable internal standards for mass spectrometric analysis.
The metabolic applications of deuterated 4-hydroxytestosterone analogs have been extensively investigated [5] [26] [27] [28]. Stable isotope dilution techniques combined with gas chromatography-mass spectrometry enable precise quantification of endogenous hormone levels and pharmacokinetic parameter determination [27] [28]. The metabolic transformations of both 4-hydroxyandrostenedione and 4-hydroxytestosterone yield identical deuterated metabolites, including reduction products such as 3-hydroxy-4-oxo compounds and 3,4-dihydroxylated derivatives [5] [26].
Kinetic isotope effect studies utilizing deuterated analogs have provided fundamental insights into the mechanisms of steroid transformations [23]. Primary kinetic isotope effects observed with 17-deuterated substrates confirm C-H bond breaking as the rate-determining step in cytochrome P450-catalyzed reactions, while secondary isotope effects with 16α-deuterated compounds reveal conformational preferences in enzyme-substrate complexes [23].